(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide
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Overview
Description
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Cyclopentene Derivative Formation: The cyclopentene ring is formed through cyclization reactions.
Purine Attachment: The purine moiety is introduced via nucleophilic substitution reactions.
Tosylation: The tosyl group is added to enhance the compound’s stability and reactivity.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the purine or cyclopentene moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest, as they can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound may be evaluated for its activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Nucleic Acids: It may bind to DNA or RNA, affecting their structure and function.
Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities with purine derivatives.
Guanine Derivatives: Guanine-based compounds also exhibit similar chemical properties and biological activities.
Uniqueness
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is unique due to its specific substitution pattern and stereochemistry. These features confer distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17Cl2N5O3S |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(1S,4R)-4-(2,6-dichloropurin-9-yl)-N-methyl-N-(4-methylphenyl)sulfonylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O3S/c1-11-3-7-14(8-4-11)30(28,29)25(2)18(27)12-5-6-13(9-12)26-10-22-15-16(20)23-19(21)24-17(15)26/h3-8,10,12-13H,9H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
IRNCWPWEXXJDGF-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)[C@H]2C[C@H](C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C2CC(C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origin of Product |
United States |
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